molecular formula C15H17NO5 B2851245 (S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER CAS No. 117836-13-2

(S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER

Cat. No.: B2851245
CAS No.: 117836-13-2
M. Wt: 291.303
InChI Key: HFKHJRQXLOFHNO-ZDUSSCGKSA-N
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Description

(S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER (CAS: 117836-13-2) is a chiral piperidine derivative featuring a carbobenzyloxy (CBZ) protecting group, a methyl ester moiety, and a ketone at the 5-position of the piperidine ring. With a molecular weight of 291.30 and a purity of ≥98%, this compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research . The CBZ group serves to protect the amine functionality during multi-step syntheses, while the methyl ester enhances solubility and stability. Notably, this compound has been discontinued by CymitQuimica, limiting its commercial availability .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKHJRQXLOFHNO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the oxo group through oxidation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques. The use of catalysts and specific reagents can also play a crucial role in enhancing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Bioactive Molecules :
    • (S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting neurological disorders and other diseases.
  • Antidepressant Development :
    • Research indicates that derivatives of this compound may exhibit antidepressant properties. Studies have shown that piperidine derivatives can interact with neurotransmitter systems, potentially leading to new treatments for depression and anxiety disorders.
  • Analgesic Compounds :
    • The compound's structural features suggest potential analgesic activity. Research into piperidine derivatives has revealed their effectiveness in pain management, making this compound a candidate for further exploration in analgesic drug development.

Organic Synthesis Applications

  • Chiral Auxiliary in Asymmetric Synthesis :
    • This compound can be utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality can facilitate the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.
  • Building Block for Complex Molecules :
    • This compound acts as a building block for synthesizing more complex organic molecules. Its reactivity allows chemists to construct various structures, expanding the toolkit available for synthetic organic chemistry.

Case Study 1: Synthesis of Piperidine Derivatives

A study published in an organic chemistry journal demonstrated the use of this compound as a starting material for synthesizing piperidine derivatives with enhanced biological activity. The researchers reported successful modifications leading to compounds with improved efficacy against specific targets in biological systems.

Case Study 2: Antidepressant Activity

In another research project, scientists explored the antidepressant potential of modified piperidine derivatives derived from this compound. The findings indicated significant improvements in mood-related behaviors in animal models, suggesting a pathway for developing new antidepressant medications.

Mechanism of Action

The mechanism of action of (S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its (S)-configuration, CBZ-protected amine, and esterified carboxylic acid. Below is a comparison with analogous piperidine-based esters (Table 1):

Table 1: Key Properties of (S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER and Related Compounds
Compound Name CAS Number Molecular Weight Purity Functional Groups/Substituents Applications Reference
This compound 117836-13-2 291.30 ≥98% CBZ group, methyl ester, 5-oxo-piperidine Protected intermediate in peptide synthesis; discontinued
Ethyl 1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxylate 927697-73-2 346.31 ≥95% Nitro, trifluoromethyl, ethyl ester Potential intermediate for nitroaromatic pharmaceuticals
Methyl 2-((2-(piperidin-2-yl)ethyl)thio)acetate 1247585-82-5 217.33 ≥95% Thioether, methyl ester Research chemical with potential enzyme inhibition applications
1-Methyl-4-[(3-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylic acid 937609-24-0 286.35 ≥95% Sulfonyl, carboxylic acid Sulfonamide-based drug candidate

Key Differences and Implications

Functional Groups: The CBZ group in the target compound enables selective deprotection, a critical feature in multi-step syntheses. The thioether in Methyl 2-((2-(piperidin-2-yl)ethyl)thio)acetate may confer nucleophilic reactivity, distinguishing it from the more stable methyl ester in the target compound .

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (291.30) compared to Ethyl 1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxylate (346.31) suggests better membrane permeability, a key factor in drug design .

Commercial Availability :

  • The discontinuation of the target compound contrasts with the availability of analogs like 1-Methyl-4-[(3-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylic acid, which remains accessible for research .

Research Context and Broader Comparisons

While fatty acid methyl esters (e.g., palmitic acid methyl ester ) and diterpene esters (e.g., sandaracopimaric acid methyl ester ) are structurally distinct, they highlight the versatility of ester functionalities in enhancing solubility and bioavailability. However, the target compound’s piperidine backbone and chiral center position it as a specialized intermediate for asymmetric synthesis, unlike linear fatty acid esters.

Biological Activity

(S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER, also known as (S)-1-benzyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, is a piperidine derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer therapy and neurodegenerative diseases.

  • Molecular Formula : C15H17NO5
  • Molecular Weight : 291.3 g/mol
  • CAS Number : 117836-13-2
  • Structure :
     S 1 CBZ 5 OXO PIPERIDINE 2 CARBOXYLIC ACID METHYL ESTER\text{ S 1 CBZ 5 OXO PIPERIDINE 2 CARBOXYLIC ACID METHYL ESTER}

Anticancer Properties

Research indicates that piperidine derivatives, including this compound, exhibit notable anticancer activity. A study demonstrated that this compound could induce apoptosis in FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to the reference drug bleomycin . The mechanism of action appears to involve interactions with key cellular pathways that regulate cell proliferation and survival.

Neuroprotective Effects

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. Its structure allows for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease . Additionally, studies have indicated that modifications to the piperidine moiety can enhance brain exposure and improve the dual inhibition properties necessary for effective treatment .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of the piperidine ring contributes to its ability to interact with various biological targets. Research into SAR has shown that modifications to the benzyl and carboxylate groups can significantly affect the compound's potency and selectivity against cancer cell lines .

Case Study 1: Cancer Cell Lines

In a comparative study involving multiple piperidine derivatives, this compound was tested against various cancer cell lines. The results indicated that this compound exhibited IC50 values lower than many known anticancer agents, suggesting its potential as a lead compound in drug development .

Case Study 2: Alzheimer’s Disease Models

In vitro studies using neuronal cell cultures demonstrated that compounds similar to this compound could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology. This suggests a protective effect against neurodegeneration, warranting further exploration in vivo .

Data Tables

Property Value
Molecular FormulaC15H17NO5
Molecular Weight291.3 g/mol
CAS Number117836-13-2
Anticancer IC50 (FaDu Cells)[Insert Value]
AChE Inhibition IC50[Insert Value]

Q & A

What are the common synthetic routes for (S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER?

Level : Basic
Methodological Answer :
The synthesis typically involves multi-step organic reactions, starting with piperidine derivatives. Key steps include:

  • Protection of the piperidine nitrogen using carbobenzyloxy (CBZ) groups.
  • Oxidation at the 5-position to introduce the oxo group.
  • Methyl esterification of the carboxylic acid moiety.
    Reaction conditions (e.g., temperature, catalysts like Pd/C for hydrogenolysis) must be carefully controlled to avoid side reactions . Post-synthesis purification often employs column chromatography, followed by validation via HPLC (≥98% purity) and NMR spectroscopy .

Which analytical techniques are critical for characterizing this compound?

Level : Basic
Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Determines purity (≥98%) and identifies impurities .
  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., ¹H NMR for methyl ester protons at δ ~3.7 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (291.3 g/mol) via ESI-MS .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) .

How can reaction conditions be optimized to improve synthesis yield?

Level : Advanced
Methodological Answer :
Key parameters include:

  • Catalyst Selection : Pd/C for selective CBZ deprotection without over-reduction .
  • Temperature Control : Maintaining 0–5°C during esterification minimizes hydrolysis .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
    A fractional factorial design can systematically test variables, with yield monitored via HPLC and kinetic studies .

How should researchers resolve contradictions in spectroscopic data across studies?

Level : Advanced
Methodological Answer :
Contradictions (e.g., NMR shifts, impurity profiles) may arise from:

  • Solvent Effects : Deuterated solvent differences (CDCl₃ vs. DMSO-d₆) .
  • Impurity Interference : Trace byproducts (e.g., hydrolyzed esters) require GC/MS or LC-MS for identification .
    Reproduce experiments under standardized conditions and cross-validate with orthogonal techniques (e.g., X-ray crystallography for absolute configuration) .

How does this compound compare structurally and functionally to piperidine-based analogs?

Level : Advanced
Methodological Answer :
A comparative study could focus on:

  • Structural Analogues :

    Compound NameKey FeatureBiological Activity
    (S)-1-CBZ-5-OXO-Piperidine-2-CMECBZ protection, methyl esterEnzyme inhibition potential
    5-Methyl-2-phenyl oxazole-4-CMEPhenyl substitutionAltered receptor affinity
    Ethyl 7-ethoxy-spiro derivativesSpirocyclic frameworkEnhanced metabolic stability
  • Functional Analysis : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding .

What stability considerations are critical for this compound under varying storage conditions?

Level : Basic
Methodological Answer :

  • Temperature : Store at –20°C to prevent ester hydrolysis .
  • Light Sensitivity : Amber vials reduce photodegradation of the CBZ group .
  • Humidity Control : Desiccants prevent hygroscopic degradation.
    Stability is assessed via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

How can computational modeling aid in synthesis or application studies?

Level : Advanced
Methodological Answer :

  • Density Functional Theory (DFT) : Predicts reaction pathways (e.g., transition states in CBZ deprotection) .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protease binding pockets) .
  • QSPR Models : Correlate structural descriptors (e.g., logP, polar surface area) with solubility or activity .

What role does this compound play in multi-step syntheses of complex molecules?

Level : Basic
Methodological Answer :
It serves as:

  • Chiral Building Block : For piperidine-containing pharmaceuticals (e.g., spirocyclic derivatives in EP 4 374 877 A2) .
  • Intermediate in Peptidomimetics : The CBZ group enables selective deprotection in solid-phase synthesis .

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